4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one
Overview
Description
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound with a quinolin-2-one nucleus . This class of compounds is of significant interest in medicinal chemistry due to their versatility and the potential for incorporation into a variety of pharmaceutical substances . They are particularly crucial in the development of anticancer medications .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one and its analogues involves a suitable synthetic route . The synthesized compounds are characterized by FTIR, 1H NMR, 13C NMR, and Mass spectral data . The spectral data of a related compound, N’-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-ethylidene)-acetohydrazide, exhibits an IR band at 3147.83 cm−1 due to the presence of an N–H stretch of secondary amine .
Molecular Structure Analysis
Molecular docking studies of the title compounds were carried out using PyRx 0.8 tool in AutoDock Vina program . All the synthesized compounds exhibited well-conserved hydrogen bonding with one or more amino acid residues in the active pocket of EGFR tyrosine kinase (PDB ID: 1m17) .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one serves as a precursor in the synthesis of various heterocyclic compounds. Researchers utilize this compound to create four-membered to seven-membered heterocycles, many of which exhibit unique biological activities . The versatility of this compound allows for the development of new molecules with potential pharmaceutical applications.
Antimicrobial Agents
This compound has been incorporated into the design of novel α-aminophosphonates derivatives, which are known for their antimicrobial properties . These derivatives have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial drugs.
Pharmaceutical Research and Development
The quinolone nucleus of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is essential in pharmaceutical research. It is used to explore and create molecules based on the quinolin-2-one moiety, which is a crucial structure in several alkaloids . This research contributes to the discovery of new drugs and treatments.
Antifungal and Antiaflatoxigenic Activities
Studies have shown that derivatives of this compound exhibit potent antifungal and antiaflatoxigenic activities . These properties are particularly useful in combating fungal infections and preventing the production of aflatoxins, which are toxic metabolites produced by certain fungi.
Molecular Docking Studies
The compound’s structure is utilized in molecular docking studies to understand and predict the interaction between drugs and their target molecules . This is crucial for the design of drugs with specific targeting capabilities, enhancing the effectiveness of treatments.
Biological Activity Profiling
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is used in biological activity profiling to identify its role in various biological pathways and systems . This helps in understanding the compound’s potential therapeutic effects and its impact on human health.
properties
IUPAC Name |
4-hydroxy-7-methyl-3-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12-13(9-10)17-16(19)14(15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPPTVMVCXCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715677 | |
Record name | 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one | |
CAS RN |
83609-87-4 | |
Record name | 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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